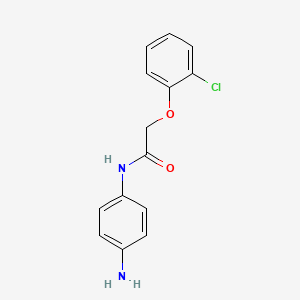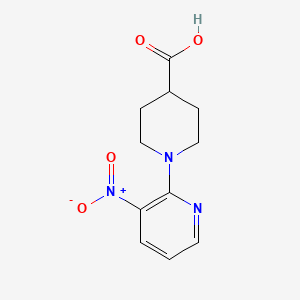
Acide 1-(3-nitropyridin-2-yl)pipéridine-4-carboxylique
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives have been known to interact with gaba (γ-aminobutyric acid) receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Nitropyridines have been known to undergo reactions involving the migration of the nitro group , which could potentially influence its interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid in lab experiments include its low cost, easy availability, and high purity. It is also relatively safe to use in laboratory settings. The main limitation of using 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid in lab experiments is its instability in the presence of light and heat. It is also sensitive to oxidation, which can lead to the formation of impurities.
Orientations Futures
The potential future directions for 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid include the development of new synthesis methods, the exploration of its potential use as a drug target, and the investigation of its potential therapeutic applications. Additionally, further research could be carried out to explore its potential use as a tool for diagnostics and drug delivery. Finally, further research could be conducted to explore its potential use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Conception et synthèse de médicaments
Le composé est utilisé dans la conception et la synthèse de médicaments . Il s’agit d’un fragment synthétique important pour la conception de médicaments et il joue un rôle crucial dans l’industrie pharmaceutique . Ses dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .
Applications anticancéreuses
Les dérivés de la pipéridine, y compris l’« acide 1-(3-nitropyridin-2-yl)pipéridine-4-carboxylique », sont utilisés comme agents anticancéreux . Ils sont utilisés de différentes manières pour lutter contre divers types de cancer .
Applications antivirales
Les dérivés de la pipéridine sont également utilisés comme agents antiviraux . Ils ont montré leur efficacité pour inhiber la réplication de divers virus .
Applications antimalariennes
Ces composés ont été utilisés dans le traitement du paludisme . Ils ont montré un potentiel pour inhiber la croissance des parasites Plasmodium, qui causent le paludisme .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils ont montré leur efficacité pour inhiber la croissance de diverses bactéries et champignons .
Applications antihypertensives
Ces composés sont utilisés dans le traitement de l’hypertension . Ils ont montré un potentiel pour réduire l’hypertension artérielle .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine sont utilisés comme agents analgésiques et anti-inflammatoires . Ils ont montré leur efficacité pour soulager la douleur et réduire l’inflammation .
Applications anti-Alzheimer, antipsychotiques et anticoagulantes
Ces composés sont utilisés dans le traitement de la maladie d’Alzheimer, des troubles psychotiques et pour prévenir la formation de caillots sanguins . Ils ont montré un potentiel pour inhiber la progression de la maladie d’Alzheimer, gérer les symptômes psychotiques et prévenir la formation de caillots sanguins .
Analyse Biochimique
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to participate in redox reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the piperidine ring structure allows for interactions with neurotransmitter receptors, potentially modulating their activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and availability for biochemical reactions .
Subcellular Localization
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can significantly impact its activity and function .
Propriétés
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAAHRDLCVCDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

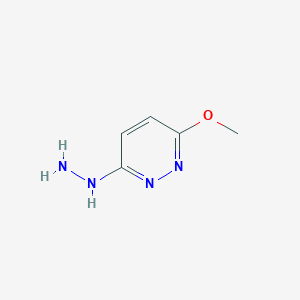

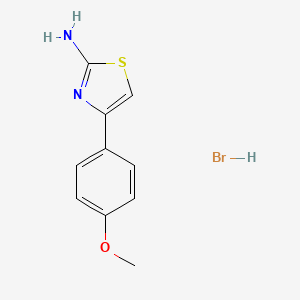
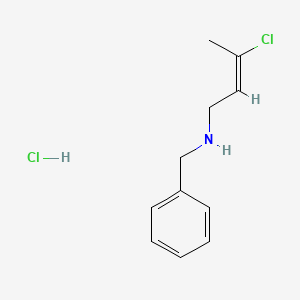
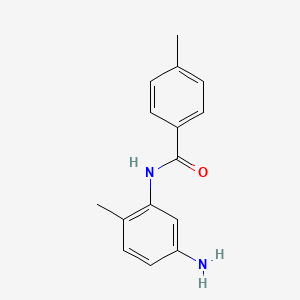
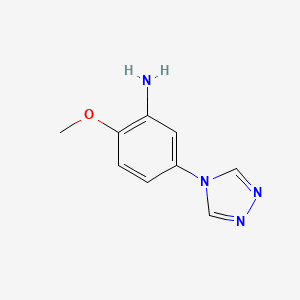
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
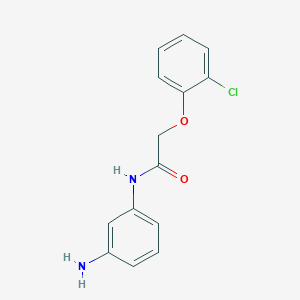
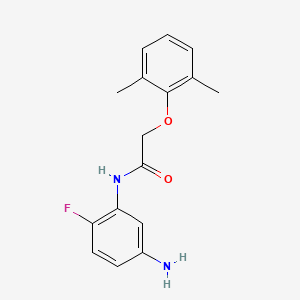
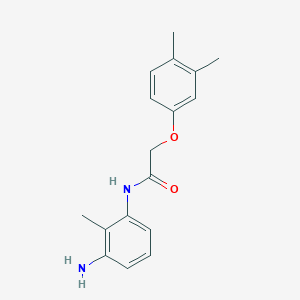
![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
